

An In-depth Technical Guide to Isopropyl 4-aminobenzoate (CAS: 18144-43-9)

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Compound of Interest

Compound Name: *Isopropyl 4-aminobenzoate*

Cat. No.: *B097842*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Isopropyl 4-aminobenzoate**, a key chemical intermediate and model drug compound. This document consolidates essential physicochemical properties, spectroscopic data, synthesis protocols, and relevant biological interactions to support its application in research and development.

Chemical and Physical Properties

Isopropyl 4-aminobenzoate is a white to off-white crystalline solid.^[1] It is structurally characterized by a 4-aminobenzoic acid backbone esterified with an isopropyl group. This structure imparts properties that make it useful in various scientific applications, including serving as a model for studying percutaneous absorption.^[2]

Table 1: Physicochemical Properties of **Isopropyl 4-aminobenzoate**

Property	Value	Reference(s)
CAS Number	18144-43-9	[3]
Molecular Formula	C ₁₀ H ₁₃ NO ₂	[3]
Molecular Weight	179.22 g/mol	[3]
IUPAC Name	propan-2-yl 4-aminobenzoate	[4]
Synonyms	Isopropyl p-aminobenzoate, 4-Aminobenzoic acid isopropyl ester	[3] [5]
Appearance	White to light yellow powder/crystal	[5]
Melting Point	83-86 °C	[5] [6]
Boiling Point	315.7 °C at 760 mmHg	[7]
Density	1.099 g/cm ³	[7]
Solubility	Insoluble in water; Soluble in methanol, ethanol, and acetone.	[1] [2]
pKa (Predicted)	2.63 ± 0.10	[8]
LogP	2.415	[7]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of **Isopropyl 4-aminobenzoate**.

Table 2: ¹H NMR Spectroscopic Data (CDCl₃)

Chemical Shift (ppm)	Multiplicity	Assignment	Reference(s)
7.84	d	2H, Aromatic (ortho to -COO)	[9]
6.62	d	2H, Aromatic (ortho to -NH ₂)	[9]
5.19	septet	1H, -CH(CH ₃) ₂	[9]
4.0 (approx.)	br s	2H, -NH ₂	[9]
1.33	d	6H, -CH(CH ₃) ₂	[9]

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃)

Chemical Shift (ppm)	Assignment	Reference(s)
166.8	C=O (Ester)	[10]
151.0	Aromatic C-NH ₂	[10]
131.5	Aromatic CH (ortho to -COO)	[10]
119.7	Aromatic C (ipso to -COO)	[10]
113.7	Aromatic CH (ortho to -NH ₂)	[10]
60.3	-CH(CH ₃) ₂	[10]
14.4	-CH(CH ₃) ₂	[10]

Table 4: Key IR Absorption Frequencies (KBr disc)

Wavenumber (cm ⁻¹)	Assignment	Reference(s)
3425, 3340	N-H stretching (asymmetric and symmetric)	[11]
2980	C-H stretching (aliphatic)	[11]
1680	C=O stretching (ester)	[11]
1600, 1520	C=C stretching (aromatic)	[11]
1280, 1170	C-O stretching (ester)	[11]

Table 5: Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment	Reference(s)
179	40.6	[M] ⁺ (Molecular ion)	[3]
137	67.6	[M - C ₃ H ₆] ⁺	[3]
120	100.0	[M - COOC ₃ H ₇] ⁺	[3]
92	18.6	[C ₆ H ₆ N] ⁺	[3]
65	18.2	[C ₅ H ₅] ⁺	[3]

Experimental Protocols

Synthesis of Isopropyl 4-aminobenzoate

Two common methods for the synthesis of **Isopropyl 4-aminobenzoate** are the Fischer esterification using a strong acid catalyst and a method employing thionyl chloride.

Method 1: Fischer Esterification

This method involves the reaction of 4-aminobenzoic acid with isopropanol in the presence of a catalytic amount of concentrated sulfuric acid.[\[2\]](#)

- Materials:

- 4-Aminobenzoic acid (1.0 g)
- Isopropanol (20 mL)
- Concentrated Sulfuric Acid (catalytic amount)
- Water
- Ethyl acetate
- 100 mL round-bottomed flask
- Reflux condenser
- Filtration apparatus

• Procedure:

- To a 100 mL round-bottomed flask, add 4-aminobenzoic acid (1.0 g) and isopropanol (20 mL).
- Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
- Attach a reflux condenser and heat the reaction mixture to reflux for 4 hours.
- Monitor the reaction completion using thin-layer chromatography.
- After completion, cool the mixture to room temperature and quench with water.
- Collect the resulting precipitate by filtration and dry thoroughly.
- For further purification, the crude product can be recrystallized from a suitable solvent such as ethyl acetate to yield pinkish needles.[\[2\]](#)

Method 2: Thionyl Chloride Method

This alternative synthesis route utilizes thionyl chloride to activate the carboxylic acid for esterification.

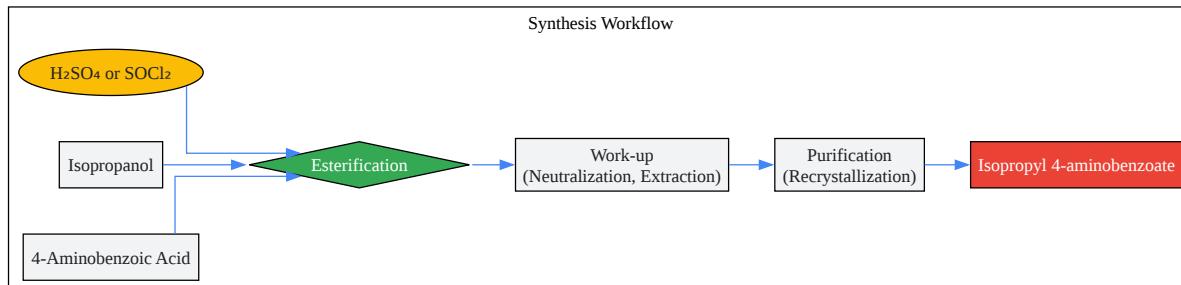
- Materials:

- 4-Aminobenzoic acid (5.0 g, 36.5 mmol)
- Isopropanol (200 mL)
- Thionyl chloride (21 mL, 290 mmol)
- Aqueous sodium bicarbonate solution
- Ethyl acetate
- Sodium sulfate
- Reaction flask
- Stirring apparatus
- Reflux condenser
- Separatory funnel

- Procedure:

- In a reaction flask, dissolve 4-aminobenzoic acid (5.0 g) in isopropanol (200 mL).
- Slowly add thionyl chloride (21 mL) to the solution while stirring.
- Stir the mixture at room temperature for 3 days.
- Following the room temperature stirring, heat the mixture to reflux for 18 hours.
- Cool the reaction mixture and carefully add aqueous sodium bicarbonate solution (150 mL) to neutralize the excess acid.
- Extract the product with ethyl acetate (3 x 80 mL).
- Combine the organic layers and dry over sodium sulfate.

- Filter and concentrate the solution to obtain the product.



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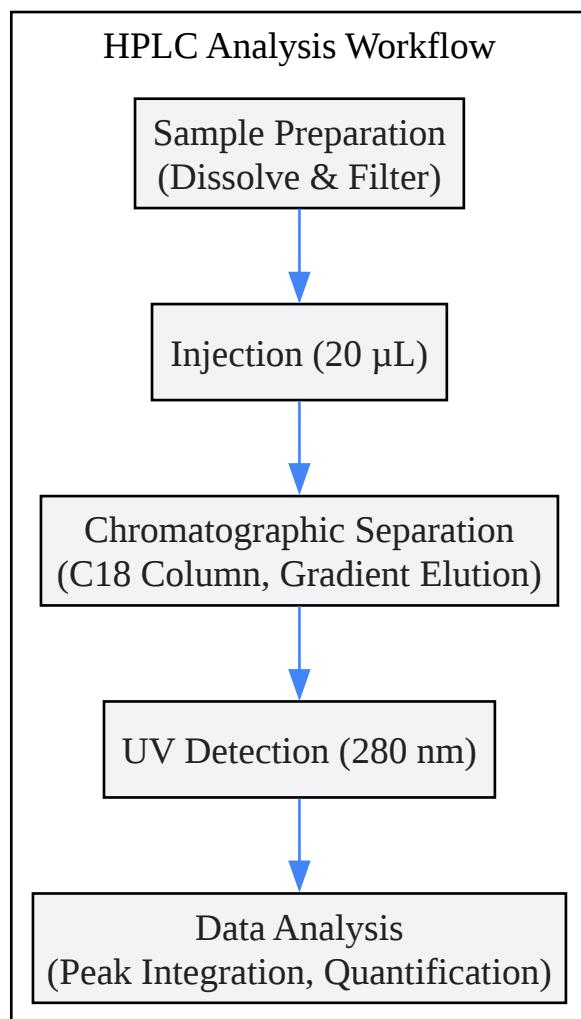
*Synthesis workflow for **Isopropyl 4-aminobenzoate**.*

HPLC Analysis

Isopropyl 4-aminobenzoate is often used as a model compound in HPLC studies. The following is an adaptable protocol for the analysis of p-aminobenzoic acid esters.

- Instrumentation:
 - HPLC system with a UV detector
 - C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 150 mm)
- Reagents:
 - Acetonitrile (HPLC grade)
 - Water (HPLC grade)
 - Formic acid or Phosphoric acid (for mobile phase modification)

- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: 0.1% Formic acid in acetonitrile
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 20 μ L
 - Column Temperature: 40 °C
 - Detection Wavelength: 280 nm
- Gradient Elution:
 - Start with 8% Mobile Phase B.
 - Linearly increase to 50% Mobile Phase B over 7 minutes.
 - Linearly increase to 100% Mobile Phase B over 3 minutes.
 - Return to initial conditions and re-equilibrate for 4 minutes.
- Sample Preparation:
 - Prepare a stock solution of **Isopropyl 4-aminobenzoate** in the initial mobile phase composition.
 - Prepare a series of dilutions to create a standard curve for quantification.
 - Filter all samples through a 0.45 μ m syringe filter before injection.



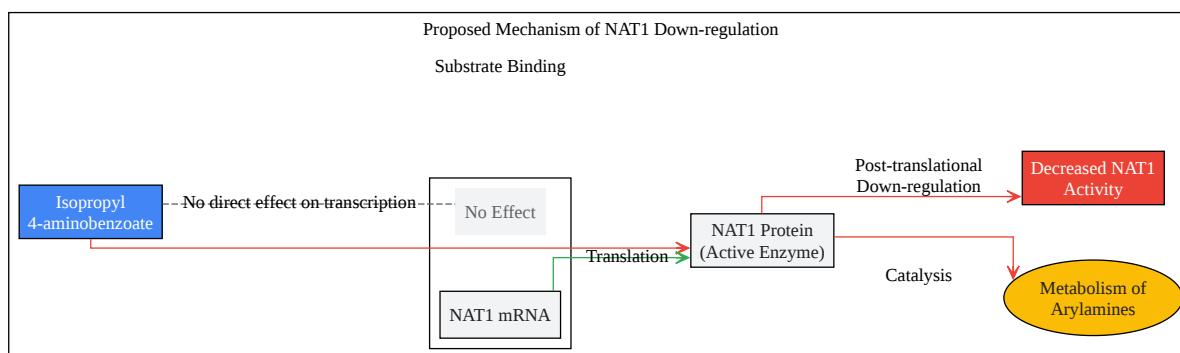
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General workflow for HPLC analysis.

Biological Activity and Mechanism of Action

Isopropyl 4-aminobenzoate is recognized for its role as a local anesthetic, similar to related compounds like benzocaine and risocaine.^{[2][12]} The primary mechanism of action for local anesthetics involves the blockage of voltage-gated sodium channels in the neuronal membrane. By binding to these channels, the influx of sodium ions is inhibited, which in turn prevents the depolarization of the nerve membrane and the propagation of action potentials, resulting in a loss of sensation.

Furthermore, **Isopropyl 4-aminobenzoate** has been identified as a substrate for arylamine N-acetyltransferase 1 (NAT1).^[6] This enzyme is involved in the metabolism of various arylamine drugs and carcinogens. Interestingly, studies have shown that substrates of NAT1, including p-aminobenzoic acid and its esters, can lead to a down-regulation of NAT1 activity and protein levels in cultured cells.^[6] This substrate-dependent regulation does not appear to occur at the transcriptional level, suggesting a post-transcriptional or post-translational mechanism.



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Substrate-dependent down-regulation of NAT1.

Safety Information

Isopropyl 4-aminobenzoate is classified as an irritant. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It is advisable to work in a well-ventilated area.

Table 6: GHS Hazard Information

Hazard Statement	Code
Causes skin irritation	H315
Causes serious eye irritation	H319
May cause respiratory irritation	H335

For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide is intended for informational purposes for qualified professionals and should not be considered a substitute for rigorous, validated experimental work and safety assessments.

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